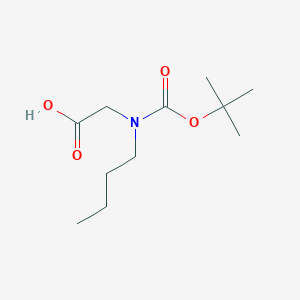

N-Boc-N-butyl-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-N-butyl-glycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Boc-N-butyl-glycine can be synthesized through the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to ensure efficient Boc protection of the glycine molecule .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-N-butyl-glycine undergoes various chemical reactions, including:

Oxidation: The Boc group is stable under mild oxidative conditions.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).

Substitution: This compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for Boc protection

Major Products

The major products formed from these reactions include Boc-protected derivatives and deprotected amino acids, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Peptide Synthesis

N-Boc-N-butyl-glycine serves as a crucial building block in peptide synthesis. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions while preventing unwanted side reactions during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be easily deprotected under mild conditions.

Case Study: Ubiquitination of Peptides

A recent study demonstrated the utility of this compound in synthesizing ubiquitinated peptides. The research involved the development of N-Boc-N-(2-(tritylthio)ethoxy)glycine as a building block for peptide ubiquitination, compatible with solid-phase Fmoc chemistry and various modifications like phosphorylation and acetylation. The study successfully synthesized several ubiquitinated histone and Tau peptides, proving the effectiveness of this building block in complex peptide modifications .

| Peptide | Modification | Yield |

|---|---|---|

| H2A(113–129) | Monoubiquitination | High |

| Tau Peptides | Phosphorylation, Biotinylation | Moderate |

Medicinal Chemistry

This compound is also explored for its potential in medicinal chemistry. Its ability to form stable bonds with various functional groups makes it suitable for designing inhibitors and other bioactive compounds.

Case Study: Inhibitors Development

In a study focusing on hybrid medicinal compounds, this compound was utilized to synthesize a dual inhibitor of IDO1 and DNA Pol gamma. The Boc group provided stability during the synthetic process, allowing for the successful formation of the desired compound with high yields .

Molecular Biology

In molecular biology, this compound is employed to study protein-protein interactions and other biochemical processes. Its application in synthesizing glycine oligomers has shown promising results in understanding cellular mechanisms and interactions.

Case Study: Protein-Protein Interactions

Research indicated that N-substituted glycines, including this compound, are valuable tools for analyzing protein-protein interactions. These interactions are critical for numerous biological functions, and the ability to modify glycine residues enhances the study of these interfaces .

Chemical Properties and Deprotection Methods

The deprotection of N-Boc groups is crucial for releasing the active amino acid after synthesis. Various methods have been developed to achieve this selectively.

Deprotection Techniques:

Mécanisme D'action

The mechanism of action of N-Boc-N-butyl-glycine involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved include the interaction of the Boc group with nucleophiles and electrophiles, facilitating selective reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Boc-glycine: Similar in structure but lacks the butyl group.

N-Boc-alanine: Another Boc-protected amino acid with a different side chain.

N-Boc-phenylalanine: Contains a phenyl group instead of a butyl group

Uniqueness

N-Boc-N-butyl-glycine is unique due to the presence of the butyl group, which can influence its reactivity and solubility compared to other Boc-protected amino acids. This makes it particularly useful in specific synthetic applications where the butyl group provides additional steric or electronic effects .

Activité Biologique

N-Boc-N-butyl-glycine is a derivative of glycine that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and applications in various research contexts.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of glycine, along with a butyl group attached to the alpha carbon. The general structure can be represented as follows:

The synthesis typically involves the protection of glycine's amino group with a Boc group, followed by alkylation with butyl bromide. This process can yield this compound in moderate to high yields depending on the reaction conditions used.

Peptide Ubiquitination

Recent studies have highlighted the utility of this compound as a building block for peptide ubiquitination. Ubiquitination is a post-translational modification that plays a critical role in regulating protein degradation, cellular signaling, and various other biological processes. The compound has been shown to be compatible with solid-phase peptide synthesis (SPPS) and can undergo various modifications such as phosphorylation and acetylation without losing structural integrity .

Table 1: Compatibility of this compound in Peptide Modifications

| Modification Type | Compatibility |

|---|---|

| Phosphorylation | Yes |

| Methylation | Yes |

| Acetylation | Yes |

| Biotinylation | Yes |

| Fluorescent Labeling | Yes |

The successful incorporation of this compound into peptides allows for the synthesis of modified histones and Tau proteins, which are important in studying neurodegenerative diseases and cancer .

Neuropharmacological Effects

Another area of interest is the compound's potential neuropharmacological effects. Research indicates that glycine derivatives can act as modulators at NMDA receptors, which are crucial for synaptic plasticity and memory function. For instance, analogs of glycine have been shown to exhibit varying potencies at different NMDA receptor subtypes, suggesting that this compound could be further explored for its effects on these receptors .

Table 2: Potency of Glycine Derivatives at NMDA Receptor Subtypes

| Compound | GluN2A EC50 (µM) | GluN2B EC50 (µM) | Relative Efficacy (%) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Glycine | 10.2 | 16.0 | 83 |

Study on Ubiquitinated Peptides

In a recent study, researchers synthesized several ubiquitinated peptides using this compound as a building block. The study demonstrated that this compound could facilitate the incorporation of various post-translational modifications while maintaining peptide stability and functionality. The synthesized peptides were analyzed for their structural integrity through enzymatic assays, confirming their applicability in biological research .

Neuropharmacological Assessment

A comparative analysis was conducted on the neuropharmacological effects of various glycine derivatives, including this compound. Preliminary results indicated that while some derivatives showed enhanced binding affinity to NMDA receptors, others exhibited lower efficacy compared to natural glycine . This highlights the need for further investigation into how modifications influence receptor interaction and biological outcomes.

Propriétés

IUPAC Name |

2-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-7-12(8-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIPZPIGOBQFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.